octadecylsilane

Catalog No.
S8086132
CAS No.
M.F
C18H40Si
M. Wt
284.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
octadecylsilane

Product Name

octadecylsilane

IUPAC Name

octadecylsilane

Molecular Formula

C18H40Si

Molecular Weight

284.6 g/mol

InChI

InChI=1S/C18H40Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1,19H3

InChI Key

YTJSFYQNRXLOIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[SiH3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[SiH3]

n-Octadecylsilane (CAS 18623-11-5) is a primary organosilicon hydride featuring an 18-carbon alkyl chain bonded to a highly reactive -SiH3 headgroup. With a boiling point of 195 °C at 15 mmHg and a flashpoint above 110 °C, it serves as a premium precursor for generating highly ordered, hydrophobic self-assembled monolayers (SAMs) on metal oxides, silicon, and noble metals [1]. Unlike highly substituted silanes, the compact nature of the primary silane headgroup allows for exceptional packing efficiency. For procurement teams and materials scientists, n-octadecylsilane is prioritized when surface modification requires maximum grafting density without the corrosive byproducts or extreme moisture sensitivity associated with traditional chlorosilane coupling agents [2].

Buyers often default to octadecyltrichlorosilane (OTS) or octadecyltrimethoxysilane (OTMS) for C18 surface functionalization due to their widespread availability. However, OTS releases corrosive hydrochloric acid (HCl) during chemisorption, which can etch acid-sensitive substrates, degrade microelectronic components, and requires stringent anhydrous handling to prevent premature bulk polymerization [1]. Conversely, OTMS is less corrosive but typically requires acid or base catalysts and struggles to achieve maximum monolayer density due to the formation of bulky, disorganized 3D siloxane networks [2]. Substituting n-octadecylsilane with these alternatives compromises substrate integrity, reduces batch-to-batch reproducibility, and introduces significant environmental control costs during the manufacturing process.

Elimination of Corrosive Etching via Dehydrogenative Coupling

During surface chemisorption, n-octadecylsilane reacts via surface-catalyzed dehydrogenative coupling, releasing only neutral hydrogen gas (H2) as a byproduct [1]. In direct contrast, the industry-standard octadecyltrichlorosilane (OTS) releases 3 moles of corrosive HCl gas per mole of silane reacted. This fundamental difference eliminates the risk of substrate pitting and acid-induced degradation when functionalizing sensitive metal oxides (e.g., TiO2, ZrO2, Al2O3) or microelectronic traces [1].

Evidence DimensionReaction Byproduct Profile
Target Compound Datan-Octadecylsilane: 100% neutral H2 gas evolution
Comparator Or BaselineOTS: Corrosive HCl gas evolution
Quantified DifferenceComplete elimination of acidic byproducts
ConditionsChemisorption on acid-sensitive metal oxides at room temperature

Eliminating HCl byproducts allows buyers to procure this silane for delicate microelectronic and photonic applications where acid etching would destroy the substrate.

Superior Grafting Density on Metal Oxides

The compact -SiH3 headgroup of n-octadecylsilane allows for exceptional packing efficiency on metal oxide surfaces, consistently achieving a grafting density of 4.5 to 5.0 groups/nm2 [1]. This approaches the theoretical maximum for hexagonal close-packing of alkyl chains. In comparison, trialkoxysilanes like OTMS often yield significantly lower densities (<3.5 groups/nm2) due to steric hindrance from bulky alkoxy leaving groups and disorganized 3D siloxane network formation [2].

Evidence DimensionSAM Grafting Density
Target Compound Datan-Octadecylsilane: 4.5–5.0 groups/nm2
Comparator Or BaselineOTMS (Alkoxysilane): <3.5 groups/nm2
Quantified Difference28-42% higher grafting density for n-octadecylsilane
ConditionsMonolayer formation on high-surface-area metal oxides (e.g., TiO2, ZrO2)

Higher grafting density directly translates to superior hydrophobicity and better dielectric performance, making it a highly effective choice for high-performance anti-stiction coatings.

Independence from Substrate Hydration Layers

A major processability flaw of OTS is its strict reliance on a precise, 1-2 molecule thick water layer on the substrate to initiate hydrolysis; deviations in ambient humidity cause either incomplete coverage or severe bulk polymerization [1]. n-Octadecylsilane bypasses this requirement entirely. It undergoes direct, surface-catalyzed Si-H activation with the solid substrate itself, eliminating the need for strict environmental humidity control (typically 40-50% RH for OTS) during deposition [2].

Evidence DimensionRequirement for Substrate Hydration
Target Compound Datan-Octadecylsilane: Direct surface activation (humidity independent)
Comparator Or BaselineOTS: Requires precise hydration layer (highly humidity dependent)
Quantified DifferenceEliminates the 40-50% RH process window constraint
ConditionsVapor or solution-phase SAM deposition in industrial environments

Removing the dependency on ambient humidity drastically improves batch-to-batch reproducibility and lowers the cost of environmental controls in manufacturing facilities.

Direct Chemisorption on Noble Metals

Unlike chlorosilanes and alkoxysilanes, which require oxidized surfaces to form Si-O-Metal linkages, primary silanes like n-octadecylsilane can chemisorb directly onto unoxidized noble metals (e.g., Gold). The three Si-H bonds activate on the Au surface to form upright, highly stable Si-Au bonded monolayers [1]. This direct interaction provides a robust alternative to alkanethiol SAMs, offering significantly enhanced stability against oxidation and thermal degradation [1].

Evidence DimensionNoble Metal Binding Capability
Target Compound Datan-Octadecylsilane: Forms direct, stable Si-Au bonds
Comparator Or BaselineOTS / OTMS: Cannot bind directly to unoxidized gold
Quantified DifferenceEnables direct silanization of unoxidized noble metals
ConditionsDeposition on freshly evaporated Au(111) surfaces in ultrahigh vacuum or solution

This direct binding mechanism allows researchers to procure one reagent for functionalizing both metal oxides and noble metal nanoparticles, streamlining inventory.

Passivation of Acid-Sensitive Microelectronics

Because n-octadecylsilane releases only hydrogen gas during deposition, it is a highly prioritized procurement choice for passivating delicate metal traces, high-k dielectrics, and acid-sensitive sensors. It eliminates the corrosive HCl etching associated with OTS, ensuring the structural integrity of the microelectronic components is maintained [1].

High-Density Anti-Stiction Coatings for MEMS

In Micro-Electromechanical Systems (MEMS), stiction is a primary failure mode. The ability of n-octadecylsilane to consistently achieve near-theoretical maximum grafting densities (4.5–5.0 groups/nm2) provides a superior, defect-free hydrophobic barrier compared to the disorganized networks formed by OTMS [2].

Scalable Industrial Surface Modification

For large-scale manufacturing, the independence of n-octadecylsilane from strict substrate hydration layers drastically simplifies processability. Facilities can apply the silane without maintaining the narrow 40-50% relative humidity window required for OTS, reducing environmental control costs and batch-to-batch variability [3].

Exact Mass

284.289927810 g/mol

Monoisotopic Mass

284.289927810 g/mol

Heavy Atom Count

19

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